molecular formula C12H9ClN2O3 B146602 Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 129109-17-7

Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B146602
CAS No.: 129109-17-7
M. Wt: 264.66 g/mol
InChI Key: VEUGMLSNBLYLDK-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a phenyl group, a chloro group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
  • Methyl 4-chloro-6-oxo-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 4-chloro-6-oxo-1-phenylpyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-18-12(17)11-9(13)7-10(16)15(14-11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUGMLSNBLYLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382768
Record name Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129109-17-7
Record name Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid methyl ester (3.83 g, 15.6 mmol) and phosphorous oxychloride (50 mL) was heated to 85° C. After 20 hours, the reaction mixture was concentrated under reduced pressure. The resulting residue was quenched with water. The precipitate was filtered and dissolved in EtOAc, dried (MgSO4) and concentrated under reduced pressure to yield 3.44 g (84%) of desired product.
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
84%

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